2,7-Dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene
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Overview
Description
2,7-Dibromo-11-oxabicyclo[441]undeca-1,3,5,7,9-pentaene is a chemical compound with the molecular formula C10H6Br2O It is a derivative of 11-oxabicyclo[441]undeca-1,3,5,7,9-pentaene, where two bromine atoms are substituted at the 2 and 7 positions
Preparation Methods
The synthesis of 2,7-Dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene typically involves the bromination of 11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a catalyst to achieve high yields and purity.
Chemical Reactions Analysis
2,7-Dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of debrominated products.
Scientific Research Applications
2,7-Dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, the compound is explored for drug development. It serves as a lead compound for designing new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure contributes to the desired characteristics of the final products.
Mechanism of Action
The mechanism of action of 2,7-Dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene involves its interaction with molecular targets in biological systems. The bromine atoms and the bicyclic structure play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate specific enzymes or receptors, leading to the observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.
Comparison with Similar Compounds
2,7-Dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene can be compared with other similar compounds, such as:
11-Oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: The parent compound without bromine substitution. It serves as a precursor for the synthesis of the dibromo derivative.
2,7-Dichloro-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: A similar compound with chlorine atoms instead of bromine. It exhibits different reactivity and properties due to the presence of chlorine.
11-Azabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: A nitrogen-containing analog with different chemical and biological properties
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its distinct structure and reactivity make it a valuable compound for various scientific research applications.
Properties
CAS No. |
5904-43-8 |
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Molecular Formula |
C10H6Br2O |
Molecular Weight |
301.96 g/mol |
IUPAC Name |
2,7-dibromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C10H6Br2O/c11-7-3-1-5-9-8(12)4-2-6-10(7)13-9/h1-6H |
InChI Key |
HMPJOQPBOJNBMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C(O2)C(=C1)Br)Br |
Origin of Product |
United States |
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